1-(N-hydroxyimino)-1-phenylpropan-2-one
Description
Properties
Molecular Formula |
C9H9NO2 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
1-hydroxyimino-1-phenylpropan-2-one |
InChI |
InChI=1S/C9H9NO2/c1-7(11)9(10-12)8-5-3-2-4-6-8/h2-6,12H,1H3 |
InChI Key |
YQHWURFNAULYNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=NO)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Overview
The enzymatic synthesis of 1-(N-hydroxyimino)-1-phenylpropan-2-one leverages ketoreductases to achieve high enantiomeric purity. This method is highlighted in patent WO2020129087A1, which outlines a three-step process starting from propiophenone.
Reaction Scheme and Conditions
-
Nitrosation of Propiophenone :
Propiophenone is treated with methyl nitrite in methanol under acidic conditions (HCl gas) to form α-isonitrosopropiophenone (INP).-
Yield : 82% (100 g scale).
-
Conditions : 35–45°C, 1 hour.
-
-
Enzymatic Reduction :
INP undergoes enantioselective reduction using oxidoreductases (IEPOx162 and IEPOx152) with NAD+ cofactor regeneration in 2-propanol.-
Yield : 95% (96 g scale).
-
Conditions : 25–30°C, pH 8.0, 24–48 hours.
-
Enantiomeric Excess (ee) : >99%.
-
-
Hydrolysis to (R)-PAC :
The oxime intermediate is hydrolyzed in a biphasic system (toluene/HCl) to yield (R)-phenylacetylcarbinol (PAC).-
Yield : 69% (70 g scale).
-
Conditions : 5–20°C, 3–4 hours.
-
Table 1: Enzymatic Synthesis Parameters
| Step | Catalyst/Reagent | Solvent | Temperature | Yield | ee |
|---|---|---|---|---|---|
| Nitrosation | Methyl nitrite | Methanol | 35–45°C | 82% | – |
| Enzymatic Reduction | IEPOx162/IEPOx152 | 2-Propanol | 25–30°C | 95% | >99% |
| Hydrolysis | HCl | Toluene/H2O | 5–20°C | 69% | >99.5% |
Chemical Oximation of 1-Phenylpropan-2-One
Hydroxylamine Condensation
A widely used method involves the reaction of 1-phenylpropan-2-one (propiophenone) with hydroxylamine hydrochloride in the presence of a base. This approach is detailed in patents US7414153B2 and EP1735266B1.
Procedure
Optimization
Table 2: Chemical Oximation Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 0–30°C | Maximizes oxime stability |
| Base | NaOH/NaHCO3 | Neutralizes HCl, drives reaction |
| Solvent | Toluene | Precludes byproduct formation |
Catalytic Hydrogenation of α-Hydroxyacetophenone Derivatives
Key Data
-
Catalyst Load : 0.6–1.0 g per gram of oxime.
-
Yield : 80% (30 g scale).
Advanced Synthetic Routes
Microwave-Assisted Synthesis
Recent studies (e.g., ARKIVOC, 2011) demonstrate microwave-assisted condensation of α-dicarbonyl compounds with hydroxylamine, reducing reaction times from hours to minutes.
Example Protocol
-
Reagents : 1-Phenylpropane-1,2-dione, hydroxylamine hydrochloride.
-
Conditions : 170°C, 8 hours under microwave irradiation.
Critical Analysis of Methodologies
Enzymatic vs. Chemical Synthesis
Industrial Applicability
The enzymatic route is favored for pharmaceutical applications due to its high chirality control, whereas chemical methods remain cost-effective for non-stereosensitive uses.
Chemical Reactions Analysis
Types of Reactions
1-(N-hydroxyimino)-1-phenylpropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction of the hydroxyimino group can yield amines or hydroxylamines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyimino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(N-hydroxyimino)-1-phenylpropan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(N-hydroxyimino)-1-phenylpropan-2-one involves its interaction with various molecular targets. The hydroxyimino group can form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. The compound’s effects are mediated through these interactions, influencing biological pathways and processes.
Comparison with Similar Compounds
Table 1: Comparison of Physicochemical Properties
Phenylacetone Oxime vs. Phenylacetone
- Reactivity: Phenylacetone oxime undergoes transamination reactions with immobilized transaminases (e.g., ArR-TA) to produce enantiopure amines like (R)-1-phenylpropan-2-amine (88–89% conversion, >99% ee) . In contrast, phenylacetone itself is a substrate for reductive amination to synthesize amphetamine derivatives . The oxime’s N-hydroxyimino group enables unique transformations, such as acid-catalyzed rearrangements, which are absent in the parent ketone .
- Stability: Phenylacetone oxime is stable under harsh conditions (e.g., strong acids/bases), whereas phenylacetone is prone to keto-enol tautomerism and condensation reactions .
Comparison with Chiral Amines
- Stereoselectivity :
- Enzymatic transamination of phenylacetone oxime produces (R)-enantiomers with high enantiomeric excess (>99% ee), whereas chemical synthesis of 1-phenylpropan-2-amine often requires resolution techniques or chiral catalysts .
- The oxime’s rigid structure enhances stereochemical control compared to flexible ketones like phenylacetone .
Research Findings and Industrial Relevance
- Pharmaceutical Synthesis :
- Biocatalytic Efficiency :
- Immobilized transaminases achieve >48% conversion in kinetic resolution of racemic amines derived from phenylacetone oxime, outperforming traditional chemical methods .
Q & A
Q. What are the standard synthetic routes for 1-(N-hydroxyimino)-1-phenylpropan-2-one, and how do reaction conditions influence yield and purity?
The compound is typically synthesized via the Leuckart-Wallach reaction, where 1-phenylpropan-2-one reacts with hydroxylamine derivatives under acidic conditions. Key parameters include temperature (80–100°C), stoichiometric ratios of hydroxylamine, and catalysts such as ammonium acetate. For example, highlights the use of formic acid as a reducing agent in the Leuckart-Wallach mechanism, yielding the target compound with >90% purity after recrystallization. Side products like unreacted ketone or over-reduced amines can be minimized by controlling reaction time and pH .
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization of this compound?
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, particularly for resolving tautomeric forms of the hydroxyimino group. emphasizes the robustness of SHELX in handling small-molecule crystallography.
- NMR spectroscopy : H and C NMR can confirm the presence of the N-hydroxyimino moiety via characteristic shifts (e.g., N–OH proton at δ 10–12 ppm).
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, as demonstrated in for related ketones .
Advanced Research Questions
Q. How can density-functional theory (DFT) optimize reaction pathways for synthesizing this compound?
Hybrid functionals like B3LYP ( ) or meta-GGA functionals ( ) are critical for modeling the electronic structure of intermediates. For instance, DFT can predict activation energies for hydroxylamine addition to the ketone, identifying transition states that limit reaction efficiency. Basis sets such as 6-311+G(d,p) are recommended for accurate geometry optimization. Experimental validation via kinetic studies (e.g., Arrhenius plots) is essential to reconcile computational predictions with observed reaction rates .
Q. What biocatalytic strategies enable selective oxidation or functionalization of this compound?
Baeyer-Villiger monooxygenases (BVMOs), such as BVMOLepto ( ), catalyze the oxidation of aromatic ketones to esters or lactones. For 1-phenylpropan-2-one derivatives, BVMOLepto achieves >99% conversion to benzyl acetate under mild conditions (pH 7.5, 30°C). Immobilized whole-cell biocatalysts () enhance reusability, though substrate specificity must be optimized via protein engineering (e.g., directed evolution) .
Q. How should researchers address contradictions in reported synthetic yields or byproduct profiles for this compound?
Discrepancies often arise from variations in hydroxylamine purity, solvent polarity, or workup procedures. For example, reports high yields using LiAlH, while notes side reactions with Raney-Ni/H. Systematic reproducibility studies should include:
- Control experiments to isolate solvent effects (e.g., DMSO vs. THF).
- In situ monitoring (e.g., FTIR or HPLC) to track intermediate formation.
- Statistical design of experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading) .
Methodological Considerations
Q. What strategies improve enantiomeric purity in derivatives of this compound?
Chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazaborolidines) can induce stereoselectivity during functionalization. highlights transaminase-mediated amination for producing enantiopure amines, though substrate scope limitations require screening alternative enzymes (e.g., ω-transaminases) .
Q. How do solvent and temperature gradients influence the tautomeric equilibrium of the N-hydroxyimino group?
Polar aprotic solvents (e.g., DMF) stabilize the keto form, while protic solvents (e.g., ethanol) favor the enol tautomer. Variable-temperature NMR (VT-NMR) studies between −40°C and 80°C can quantify equilibrium constants, with DFT calculations ( ) providing thermodynamic insights .
Data Validation and Reporting
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
